molecular formula C7H11F3O B13275242 5,5,5-Trifluoro-2,2-dimethylpentanal

5,5,5-Trifluoro-2,2-dimethylpentanal

Cat. No.: B13275242
M. Wt: 168.16 g/mol
InChI Key: OBRARMYZEXLBCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5,5-Trifluoro-2,2-dimethylpentanal: is an organic compound with the molecular formula C7H11F3O . It is characterized by the presence of three fluorine atoms and a dimethyl group attached to a pentanal structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Trifluoro-2,2-dimethylpentanal typically involves the introduction of trifluoromethyl groups into a suitable precursor. One common method is the reaction of 2,2-dimethylpentanal with a trifluoromethylating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that optimize the reaction conditions for cost-effectiveness and efficiency. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 5,5,5-Trifluoro-2,2-dimethylpentanal can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5,5,5-Trifluoro-2,2-dimethylpentanal has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 5,5,5-Trifluoro-2,2-dimethylpentanal exerts its effects is primarily related to the presence of the trifluoromethyl group. This group can influence the compound’s reactivity, stability, and interaction with other molecules. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more resistant to enzymatic degradation. This can lead to prolonged biological activity and improved efficacy in pharmaceutical applications .

Comparison with Similar Compounds

  • 5,5,5-Trifluoro-2,2-dimethylpentanoic acid
  • 5,5,5-Trifluoro-2,2-dimethylpentanol
  • 5,5,5-Trifluoro-2,2-dimethylpentylamine

Comparison: 5,5,5-Trifluoro-2,2-dimethylpentanal is unique due to its aldehyde functional group, which allows it to participate in a wider range of chemical reactions compared to its acid, alcohol, and amine counterparts. The presence of the trifluoromethyl group in all these compounds imparts similar properties, such as increased lipophilicity and metabolic stability.

Properties

Molecular Formula

C7H11F3O

Molecular Weight

168.16 g/mol

IUPAC Name

5,5,5-trifluoro-2,2-dimethylpentanal

InChI

InChI=1S/C7H11F3O/c1-6(2,5-11)3-4-7(8,9)10/h5H,3-4H2,1-2H3

InChI Key

OBRARMYZEXLBCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(F)(F)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.